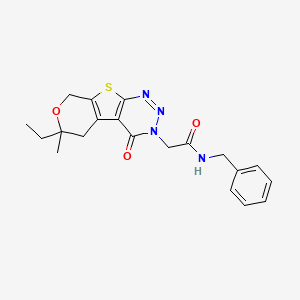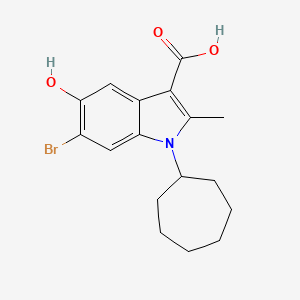![molecular formula C20H13N5O B11074289 4-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol](/img/structure/B11074289.png)
4-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]PHENOL is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by the presence of a pyridyl group, a triazole ring, and a phenol group
Preparation Methods
The synthesis of 4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]PHENOL typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Introduction of the pyridyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Attachment of the phenol group: This can be done through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the aromatic ring.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]PHENOL has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral and antimicrobial agent.
Materials Science: The compound’s ability to form coordination complexes with metals makes it useful in the development of new materials, such as catalysts and polymers.
Biological Research: It is used in studies related to enzyme inhibition and molecular signaling pathways, providing insights into cellular processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]PHENOL involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by binding to viral enzymes or interfering with viral RNA synthesis. In antimicrobial applications, it can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes. The compound’s ability to form coordination complexes with metals also plays a role in its biological activity, as these complexes can interact with various cellular targets and pathways .
Comparison with Similar Compounds
4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]PHENOL can be compared with other triazolophthalazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its dual c-Met/VEGFR-2 inhibitory activities in cancer research.
[1,2,4]Triazolo[4,3-a]pyridine: Used in the synthesis of coordination complexes and materials science.
The uniqueness of 4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]PHENOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C20H13N5O |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-(3-pyridin-4-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenol |
InChI |
InChI=1S/C20H13N5O/c26-15-7-5-13(6-8-15)18-16-3-1-2-4-17(16)20-23-22-19(25(20)24-18)14-9-11-21-12-10-14/h1-12,26H |
InChI Key |
NAUITHIOZSCVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3C4=CC=NC=C4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



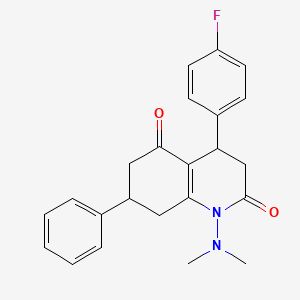

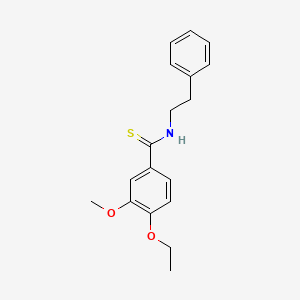
![(1-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11074219.png)
![2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one](/img/structure/B11074221.png)
![2-[3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B11074234.png)
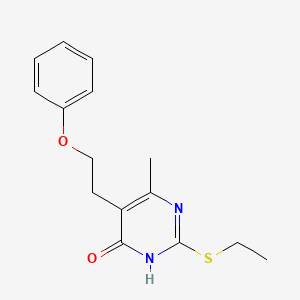
![5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B11074250.png)
![N-cyclohexyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11074258.png)
![2'-amino-1'-(3,5-dichlorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11074267.png)
![3-phenyl-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11074270.png)
